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Compound of Interest

2-Fluoro-6-(2,2,2-
Compound Name:
trifluoroethoxy)benzonitrile

Cat. No.: B050683

An In-Depth Technical Guide to 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-6-(2,2,2-
trifluoroethoxy)benzonitrile, a fluorinated aromatic compound of significant interest in
medicinal chemistry and materials science. We will delve into its fundamental properties,
synthesis, analytical validation, and strategic applications, offering field-proven insights for
professionals in drug discovery and development.

Executive Summary

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile is a substituted benzonitrile featuring two
distinct fluorine-containing moieties: a fluoro group on the aromatic ring and a trifluoroethoxy
side chain. This unique substitution pattern imparts specific physicochemical properties that
make it a valuable building block in the synthesis of complex molecules, particularly active
pharmaceutical ingredients (APIs). The nitrile group serves as a versatile chemical handle for
further transformations, while the fluorine atoms can significantly modulate properties such as
metabolic stability, lipophilicity, and binding affinity. This document serves as a senior-level
guide to understanding and utilizing this compound, grounding all protocols and claims in
established scientific principles.
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Physicochemical Properties and Structural Analysis

The molecular structure of 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile is key to its utility.
The electron-withdrawing nature of the nitrile and the fluorine substituents influences the
reactivity of the benzene ring. The trifluoroethoxy group is a particularly important feature in
drug design, often used as a bioisostere for other groups to enhance metabolic stability and
membrane permeability.

Core Data Summary

A compilation of the compound's essential properties is presented below.

Property Value Source(s)
Molecular Formula CoHsF4NO [1]
Molecular Weight 219.14 g/mol

CAS Number 119584-74-6 [1]

Melting Point 88°C

Boiling Point 232°C at 760 mmHg

Appearance Solid [1]

Storage 2-8°C

Synthesis and Mechanistic Considerations

The synthesis of 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile typically involves a
nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach is the
activation of the benzene ring towards nucleophilic attack by the presence of the strongly
electron-withdrawing nitrile group and the ortho-fluoro substituent.

General Synthesis Protocol

A representative synthesis is outlined below. This protocol is designed as a self-validating
system where in-process controls can confirm the reaction's progression.
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Reaction: Williamson Ether Synthesis via SNAr

Reactants: 2,6-Difluorobenzonitrile and 2,2,2-Trifluoroethanol.

Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate
(K2CO:3) is required to deprotonate the trifluoroethanol, forming the trifluoroethoxide
nucleophile. The choice of NaH is common for its efficacy in generating the alkoxide.

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
is ideal as it can solvate the cation of the base without interfering with the nucleophile.

Step-by-Step Methodology:

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere
(e.g., Nitrogen or Argon), add dry DMF.

Alkoxide Formation: Add 2,2,2-trifluoroethanol (1.1 equivalents) to the solvent. Cool the
mixture in an ice bath (0°C). Add sodium hydride (1.2 equivalents) portion-wise, controlling
the hydrogen gas evolution. Stir until the effervescence ceases, indicating the complete
formation of the sodium trifluoroethoxide.

Nucleophilic Substitution: Slowly add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in
dry DMF to the reaction mixture.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24
hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or
High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting
material.

Workup and Purification: Upon completion, quench the reaction by slowly adding a saturated
agueous solution of ammonium chloride (NH4Cl). Extract the product with an organic solvent
like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure. The crude product is then
purified by column chromatography on silica gel.

Synthesis Workflow Diagram
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The logical flow of the synthesis and purification process is visualized below.
Step 1: Reagent Preparation
2,6-Difluorobenzonitrile
2,2,2-Trifluoroethanol ' Dry DMF '
Sodium Hydride

Step 2: Chemical Reaction

Alkoxide Formation
(0°C to RT)

dd Substrate

SNAr Reaction
(RT, 12-24h)

Reaction Incomplete

In- Process Control
(TLC/HPLC)

eaction Complete

Step 3: Isolation & Purification

Aqueous Workup
& Extraction

(Column Chromatographya

Final Product:
2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile

Click to download full resolution via product page
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Caption: Workflow for the synthesis of the target compound.

Applications in Drug Discovery

Benzonitrile derivatives are prevalent in modern pharmaceuticals, acting as crucial

intermediates or as part of the final AP1.[2][3] The nitrile group is metabolically robust and can

participate in key binding interactions with biological targets.[4] The introduction of fluorine

atoms, as in 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile, is a well-established strategy in

medicinal chemistry to fine-tune a drug candidate's ADME (Absorption, Distribution,

Metabolism, and Excretion) properties.

Key Roles in Medicinal Chemistry:

Metabolic Blocker: The trifluoromethyl group (-CF3) is highly resistant to oxidative
metabolism by cytochrome P450 enzymes. Placing it at a metabolically vulnerable position
can significantly increase a drug's half-life.

Lipophilicity Modifier: Fluorine substitution increases a molecule's lipophilicity, which can
enhance its ability to cross cell membranes and the blood-brain barrier.

Conformational Control: The steric bulk and electronic properties of the fluoro and
trifluoroethoxy groups can lock the molecule into a specific conformation that is optimal for
binding to a protein target.

Bioisostere: The trifluoroethoxy group can serve as a bioisostere for other functional groups,
potentially improving efficacy or reducing off-target effects.[5]

The compound is a valuable building block for synthesizing inhibitors of enzymes like kinases

and proteases, which are often implicated in cancer and inflammatory diseases.[2] Its structure

can be found in patented molecules targeting a range of therapeutic areas.

Role in a Drug Discovery Pipeline

The diagram below illustrates how a versatile building block like 2-Fluoro-6-(2,2,2-

trifluoroethoxy)benzonitrile is integrated into a typical drug discovery pipeline.
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Caption: Integration of a key building block in drug discovery.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques
must be employed. This multi-faceted approach creates a self-validating system, ensuring the
material meets the stringent quality standards required for research and development.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Will confirm the presence of the aromatic protons and the methylene protons of
the ethoxy group, showing characteristic splitting patterns.

o 19F NMR: Is essential for confirming the presence and chemical environment of the two
distinct fluorine-containing groups (Ar-F and -OCFs3).

o 13C NMR: Will verify the carbon skeleton of the molecule.

o Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming
its elemental composition.

o High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final
compound, typically aiming for >97% for use in sensitive biological assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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